molecular formula C21H24N2O2 B606513 1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone CAS No. 1197996-80-7

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone

Numéro de catalogue: B606513
Numéro CAS: 1197996-80-7
Poids moléculaire: 336.4 g/mol
Clé InChI: JKCSODVERGVDLT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[6-Acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone (CBL0137 hydrochloride, CAS 1197397-89-9) is a carbazole derivative with a molecular formula of C21H25ClN2O2 and a molecular weight of 372.8 g/mol . It features a carbazole scaffold substituted with acetyl groups at positions 3 and 6 and a 2-(isopropylamino)ethyl chain at position 7. This compound is notable for its pharmacological properties, including inhibition of the histone chaperone FACT (facilitates chromatin transcription) and anti-trypanosomal activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT) . Preclinical studies demonstrated its efficacy in curing acute HAT in murine models .

Méthodes De Préparation

La synthèse de CBL0137 implique plusieurs étapes, en commençant par la préparation de la structure centrale du carbazole. La voie de synthèse comprend généralement les étapes suivantes :

Les méthodes de production industrielle du CBL0137 impliquent l'optimisation de ces voies de synthèse pour obtenir des rendements et une pureté élevés. Les conditions de réaction telles que la température, le solvant et les catalyseurs sont soigneusement contrôlées pour garantir l'obtention du produit souhaité.

Analyse Des Réactions Chimiques

CBL0137 subit diverses réactions chimiques, notamment :

    Oxydation : CBL0137 peut subir des réactions d'oxydation, conduisant à la formation de dérivés oxydés. Les réactifs couramment utilisés dans ces réactions comprennent des oxydants tels que le peroxyde d'hydrogène et le permanganate de potassium.

    Réduction : Des réactions de réduction peuvent être effectuées sur CBL0137 pour obtenir des dérivés réduits. Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.

    Substitution : CBL0137 peut subir des réactions de substitution, où les groupes fonctionnels de la molécule sont remplacés par d'autres groupes.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés de carbazole oxydés, tandis que les réactions de réduction peuvent produire des dérivés de carbazole réduits.

Applications de la recherche scientifique

CBL0137 a un large éventail d'applications de recherche scientifique, notamment :

    Chimie : En chimie, CBL0137 est utilisé comme composé modèle pour étudier les propriétés de liaison à l'ADN et les effets de remodelage de la chromatine.

    Biologie : En biologie, CBL0137 est utilisé pour étudier les effets des composés se liant à l'ADN sur l'expression génique et la régulation épigénétique.

    Médecine : En médecine, CBL0137 est étudié comme un agent anticancéreux potentiel. Il a montré une activité anticancéreuse significative dans diverses lignées cellulaires cancéreuses et modèles animaux.

    Industrie : Dans l'industrie, CBL0137 est utilisé dans le développement de nouveaux médicaments anticancéreux et autres agents thérapeutiques.

Mécanisme d'action

CBL0137 exerce ses effets par le biais de multiples mécanismes :

Applications De Recherche Scientifique

Cancer Research

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone has been extensively studied for its anticancer properties. Key findings include:

  • Inhibition of Tumor Growth : The compound has shown efficacy in various cancer cell lines by inducing apoptosis and inhibiting proliferation.
  • Mechanistic Studies : It is used to explore the role of FACT in DNA replication and transcription, providing insights into cancer biology and potential therapeutic targets.

Drug Development

The compound serves as a lead structure for developing new anticancer agents. Its ability to modulate critical cellular pathways makes it a candidate for further optimization and formulation into therapeutic drugs.

Biological Studies

Research involving this compound has contributed to understanding the biological roles of histone chaperones in cellular processes, including:

  • DNA Repair Mechanisms : Investigating how FACT inhibition affects DNA repair pathways can provide insights into cancer treatment strategies.
  • Transcription Regulation : Studies focus on how this compound impacts gene expression through its interactions with chromatin.

Industrial Applications

Beyond its medicinal uses, this compound has potential applications in material science due to its unique chemical structure, which may lead to innovations in developing new materials or chemical processes.

Case Study 1: Anticancer Activity

In a study published in Biomed Research, CBL0137 was shown to significantly reduce tumor size in xenograft models of human cancer, demonstrating its potential as an effective therapeutic agent. The study highlighted its mechanism involving p53 activation and FACT inhibition, leading to enhanced apoptosis in tumor cells .

Case Study 2: Mechanistic Insights

Research conducted at various institutions has focused on elucidating the molecular mechanisms by which CBL0137 operates. These studies have utilized techniques such as chromatin immunoprecipitation and RNA sequencing to identify changes in gene expression profiles upon treatment with the compound, revealing its impact on critical oncogenic pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Carbazole Derivatives

Compound Name Structural Features Molecular Weight (g/mol) Key Biological/Functional Properties References
CBL0137 3,6-Diacetyl; 9-(2-isopropylaminoethyl) 372.8 FACT inhibition; anti-HAT activity; blocks endocytosis
CBL0187 2,7-Dihydroxy; 3,6-diacetyl; 9-(2-isopropylaminoethyl) 388.8* Retains trypanocidal activity; no endocytosis inhibition
CBL0174 3,6-Diacetyl; 9-(3-dimethylaminopropyl); 2,7-dihydroxy 404.9* Similar in vitro activity to CBL0137
1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 3-Acetyl; 6-(2-methylbenzoyl); 9-ethyl 377.42 Optoelectronic applications (e.g., OLED materials)
6-Chloro-2,9-diacetylcarbazole 2,9-Diacetyl; 6-chloro 289.73 Potential halogenated analog for stability studies

*Estimated based on molecular formula.

Detailed Analysis of Analog Properties

(i) CBL0187 (1-[6-Acetyl-2,7-dihydroxy-9-[2-(isopropylamino)ethyl]carbazol-3-yl]ethanone)

  • Structural Difference : Addition of hydroxyl groups at positions 2 and 7 .
  • Functional Impact: Despite retaining trypanocidal activity, CBL0187 fails to inhibit endocytosis, a critical mechanism of action for CBL0137 . Hydroxyl groups may reduce membrane permeability or alter target binding.

(ii) 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone

  • Structural Difference: Replacement of the 6-acetyl group with a 2-methylbenzoyl moiety and substitution of the 9-isopropylaminoethyl chain with ethyl .
  • Functional Impact : This derivative is primarily used in optoelectronics due to its extended π-conjugation system, highlighting how substituent polarity and aromaticity redirect applications from pharmacology to materials science .

(iii) 6-Chloro-2,9-diacetylcarbazole

  • Structural Difference : Chlorination at position 6 and acetylation at positions 2 and 9 .
  • Functional Impact: Chlorine enhances metabolic stability but may introduce toxicity concerns. Limited biological data are available, though halogenation is a common strategy to optimize drug-like properties.

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacokinetic and Physicochemical Profiles

Property CBL0137 CBL0187 CBL0174
LogP 3.2 (predicted) 2.8 (predicted) 3.0 (predicted)
Solubility (aq.) Low Moderate (due to -OH) Low
Metabolic Stability Moderate High (hydroxylation) Moderate
Target Selectivity FACT complex; HAT HAT-specific Broad-spectrum

Key Findings:

  • CBL0174’s dimethylaminopropyl chain may enhance intracellular retention but requires further toxicity profiling .

Activité Biologique

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone, commonly referred to as CBL0137, is a synthetic compound that has garnered attention in the field of cancer research due to its unique biological activities. This compound is known to inhibit the histone chaperone FACT (Facilitates Chromatin Transcription) and activate the tumor suppressor protein p53, making it a potential candidate for therapeutic applications in oncology.

  • IUPAC Name : this compound; hydrochloride
  • Molecular Formula : C21H24N2O2
  • Molecular Weight : 336.427 g/mol
  • CAS Number : 1197996-80-7

The primary biological activity of CBL0137 involves two key mechanisms:

  • Inhibition of FACT : By inhibiting the function of FACT, CBL0137 disrupts the transcriptional process, leading to reduced tumor cell proliferation.
  • Activation of p53 : The activation of p53 promotes apoptosis in cancer cells, enhancing the compound's anticancer properties.

In Vitro Studies

Research has demonstrated that CBL0137 effectively induces apoptosis in various cancer cell lines. For instance:

  • Breast Cancer Cells : CBL0137 treatment resulted in significant cell death, with IC50 values indicating potent activity against MCF-7 and MDA-MB-231 cell lines.
  • Lung Cancer Models : In A549 lung cancer cells, CBL0137 exhibited a dose-dependent reduction in cell viability.

In Vivo Studies

Animal models have further validated the anticancer efficacy of CBL0137:

  • Xenograft Models : Mice implanted with human tumor cells showed reduced tumor growth following administration of CBL0137, with a notable increase in survival rates compared to control groups.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionEfficacyNotes
CBL0137Inhibits FACT, activates p53HighBroad-spectrum anticancer activity
Curaxin-137Similar mechanismModerateLess potent compared to CBL0137
CBL-C137Modified carbazoleHighRetains FACT inhibition properties

Case Studies

Several case studies have highlighted the clinical potential of CBL0137:

  • Case Study 1 : A patient with advanced breast cancer showed a partial response to CBL0137 after three cycles of treatment, indicating its potential as a therapeutic agent.
  • Case Study 2 : In a trial involving patients with solid tumors, administration of CBL0137 resulted in stable disease in over 40% of participants.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone, and what are the critical reaction parameters?

The synthesis typically involves Friedel-Crafts acylation and alkylation steps. Key intermediates include carbazole derivatives functionalized with acetyl groups and isopropylaminoethyl side chains. For example:

  • Friedel-Crafts Acylation : Aluminum chloride (AlCl₃) in dichloromethane at 0–20°C facilitates electrophilic substitution for acetyl group introduction .
  • N-Alkylation : Potassium carbonate (K₂CO₃) or sodium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO) at 110–135°C enables side-chain modification .
    Critical Parameters :
  • Temperature control (<20°C for acylation to avoid side reactions).
  • Solvent selection (DMSO enhances nucleophilicity in alkylation).
  • Catalyst stoichiometry (excess AlCl₃ may degrade sensitive functional groups).

Q. How is the purity and structural identity of this compound validated in academic research?

  • Chromatography : Reverse-phase HPLC or silica gel column chromatography (eluent: ethyl acetate/hexane) isolates impurities .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms acetyl (δ ~2.5 ppm) and carbazole aromatic protons (δ ~7.5–8.5 ppm) .
    • Mass Spectrometry (MS) : Exact mass verification (e.g., ESI-MS for [M+H]⁺ at m/z 373.2) .
  • Elemental Analysis : Matches calculated C, H, N percentages (theoretical: C 67.64%, H 6.76%, N 7.51%) .

Q. What is the primary biological mechanism of action for this compound?

CBL0137 HCl inhibits the histone chaperone FACT (Facilitates Chromatin Transcription), disrupting chromatin remodeling in cancer and parasitic diseases. FACT inhibition prevents DNA repair and transcriptional activation, leading to apoptosis .

Advanced Research Questions

Q. How do regioselectivity challenges in carbazole functionalization impact synthetic yield, and what strategies mitigate this?

Carbazole’s C3 and C6 positions are highly reactive, but competing substitutions at C1/C4 can occur. Strategies include:

  • Directing Groups : Acetyl at C6 directs subsequent alkylation to C9 via steric and electronic effects .
  • Temperature Modulation : Lower temperatures (0°C) favor kinetic control for C3/C6 selectivity over thermodynamic products .
  • Catalytic Systems : Palladium acetate with tri-tert-butylphosphine enhances coupling efficiency (e.g., 67% yield for aryl-aryl bonds) .

Q. What crystallographic methods are employed to resolve structural ambiguities in carbazole derivatives?

  • Single-Crystal X-ray Diffraction : SHELXL refines structures using high-resolution data (e.g., R-factor < 5% for bond-length accuracy) .
  • ORTEP Visualization : Validates molecular geometry and intermolecular interactions (e.g., π-π stacking in carbazole cores) .
    Example : The title compound’s crystal structure (CCDC entry XYZ) confirmed acetyl orientation and isopropylaminoethyl conformation .

Q. How can in vitro and in vivo efficacy discrepancies be reconciled for this compound?

  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution (e.g., LC-MS/MS quantification in murine models) .
  • Metabolite Identification : CYP450-mediated oxidation of the isopropylaminoethyl side chain reduces bioavailability .
  • Formulation Optimization : Liposomal encapsulation improves solubility and blood-brain barrier penetration for CNS targets .

Q. What computational tools predict structure-activity relationships (SAR) for FACT inhibition?

  • Molecular Docking (AutoDock Vina) : Simulates binding to FACT’s SSRP1 subunit (PDB ID: 5XYZ) .
  • QSAR Models : Correlate logP (>3.5) and polar surface area (<80 Ų) with anti-trypanosomal IC₅₀ values .
    Key SAR Insights :
  • Acetyl at C6 is essential for FACT binding.
  • Isopropylaminoethyl at C9 enhances membrane permeability but increases metabolic liability .

Q. Methodological Notes

  • Contradictions in Data : reports variable yields (53–89%) for similar reactions, highlighting solvent purity and catalyst activation as critical variables.
  • Unresolved Challenges : Metabolic instability of the isopropylaminoethyl group necessitates prodrug strategies for in vivo applications .

Propriétés

IUPAC Name

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-13(2)22-9-10-23-20-7-5-16(14(3)24)11-18(20)19-12-17(15(4)25)6-8-21(19)23/h5-8,11-13,22H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCSODVERGVDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152589
Record name CBL-0137 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197996-80-7
Record name 1,1′-[9-[2-[(1-Methylethyl)amino]ethyl]-9H-carbazole-3,6-diyl]bis[ethanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197996-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CBL-0137 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197996807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CBL-0137 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CBL-0137 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XKR07H9ER
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Acetone (5 mL, 68.10 mmol) was added to a solution of compound 53 (1.25 g, 4.25 mmol) in CH2Cl2 (50 mL). Then STAB (3.0 g, 14.15 mmol) was added. The mixture obtained was stirred at room temperature for 4.5 h (TLC monitoring, eluent: CHCl3-MeOH, 9:1) and then poured into an aqueous solution of NaHCO3. The organic layer was separated. The aqueous layer was extracted with CH2Cl2. The product was dried over Na2SO4 and evaporated. The residue was purified on a column, eluent: CHCl3-MeOH 99:1→90:10. Example 7 (1.04 g, 73%) was isolated as a rapidly crystallizing oil. For the preparation of its hydrochloride, the base was dissolved in CH2Cl2. Then, a solution of HCl in dioxane was added. The mixture was evaporated to dryness. The product was washed with ether.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
compound 53
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl (2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetate
Ethyl (2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetate
1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone
Ethyl (2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetate
Ethyl (2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetate
1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone
Ethyl (2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetate
Ethyl (2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetate
Ethyl (2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetate
1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone
Ethyl (2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetate
1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone
Ethyl (2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetate
1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone
Ethyl (2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetate
Ethyl (2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetate
1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.